5-Nitrooxindole

Antitubercular Mycobacterium tuberculosis Spirooxindole

Researchers developing anti-tuberculosis spirocyclic leads face supply gaps for high-purity 5-nitrooxindole. This compound uniquely enables regio- and stereoselective synthesis of spiro-pyrrolothiazolyloxindoles demonstrating in vitro potency (MIC 2.8 μM vs. M. tuberculosis) surpassing ciprofloxacin and ethambutol. • 88% reported yield in 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole synthesis • C-5 nitro group essential for antiferroptotic efficacy in HT22 neuronal models • Precursor for DNA duplex-stabilizing nucleoside analogs. Available in ≥97% purity with reliable global fulfillment.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 20870-79-5
Cat. No. B181547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrooxindole
CAS20870-79-5
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11)
InChIKeyJQCGHRDKVZPCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrooxindole Sourcing & Core Characteristics


5-Nitrooxindole (CAS 20870-79-5) is an organic compound belonging to the nitroindole class, specifically a substituted oxindole characterized by a nitro group (-NO2) at the 5-position of the oxindole skeleton [1]. With the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol, this yellow to beige crystalline solid is sparingly soluble in water but more soluble in organic solvents like ethanol and DMSO [1]. The compound is widely recognized as a versatile synthetic intermediate and a key building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic frameworks and spirocyclic derivatives [2].

Workflow Heterocyclic and spirocyclic compound synthesis
Selection Medicinal chemistry building block for focused library synthesis
Use Context Cycloaddition and condensation reaction compatibility

5-Nitrooxindole Irreplaceability vs. Analogues


Direct substitution of 5-nitrooxindole with other 5-substituted analogs (e.g., 5-bromo-, 5-chloro-, 5-methyl-oxindole) or related compounds (e.g., 5-nitroindole, 5-nitroisatin) is scientifically unsound due to distinct electronic and steric contributions from the 5-nitro group [1]. In antiferroptotic assays, the addition of a nitro group at C-5 of the oxindole skeleton significantly enhanced protective efficacy on HT22 cells, an effect that was not observed with unsubstituted oxindole [1]. Furthermore, the nitro group's strong electron-withdrawing nature alters the reactivity of the oxindole core in cycloaddition and condensation reactions, dictating the stereochemical outcome and yield of spirocyclic products, as evidenced in the regio- and stereoselective synthesis of spiro-pyrrolothiazolyloxindoles [2]. This specific electronic landscape cannot be replicated by halogenated or alkylated congeners, making 5-nitrooxindole uniquely suited for particular synthetic and biological applications.

5-Halogenated or Alkylated Oxindoles
Electron-withdrawing nitro effect missing; may alter cycloaddition outcomes and stereochemical control.
5-Nitroindole or 5-Nitroisatin
Core scaffold mismatch may not support observed oxindole SAR in ferroptosis models.
Unsubstituted Oxindole
C-5 nitro substitution reported to enhance ferroptosis protective activity; absent in unsubstituted core.

5-Nitrooxindole Quantitative Differentiation Guide


Antitubercular Potency vs. First-Line Clinical Drugs

A spiro-pyrrolothiazolyloxindole derivative synthesized from a 5-nitrooxindole precursor demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). The compound, spiro[5.3']-5'-nitrooxindole-spiro-[6.3″]-2,3-dihydro-1H-inden-1″-one-7-(2,3-dichlorophenyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole, was the most active among 29 screened, with a Minimum Inhibitory Concentration (MIC) of 2.8 μM [1]. This activity was quantified as 1.67 and 2.70 times more potent than the first-line antitubercular drugs ciprofloxacin and ethambutol, respectively, under the same agar dilution assay conditions [1].

Antitubercular MIC
Head-to-head
MIC 2.8 μM
1.67× more active than ciprofloxacin
2.70× more active than ethambutol
Supports antitubercular lead prioritization research
MTB H37Rv agar dilution assay
Antitubercular Mycobacterium tuberculosis Spirooxindole MIC

C-5 Nitro Substitution Enhances Antiferroptotic Efficacy

Structure-activity relationship (SAR) studies on the oxindole derivative GIF-0726-r revealed that the addition of a nitro group to the C-5 position of the oxindole skeleton significantly enhanced its antiferroptotic efficacy [1]. This effect was observed in HT22 mouse hippocampal cells under conditions of membrane cystine-glutamate antiporter inhibition and subsequent intracellular glutathione depletion [1]. The study directly compared modifications at the C-5 position, demonstrating that nitro, methyl, or bromo substitution conferred enhanced protective activity, whereas unsubstituted oxindole did not produce the same effect [1].

Ferroptosis Protection
Class-level inference
Enhanced protective activity vs. unsubstituted oxindole in HT22 cells
SAR supports C-5 nitro for ferroptosis inhibitor research
Cystine-glutamate antiporter inhibition model
Ferroptosis Oxytosis Neuroprotection Oxindole Derivatives

Cathepsin B Inhibitory Activity

5-Nitrooxindole has been identified as an inhibitor of the cysteine protease Cathepsin B, a target implicated in cancer progression and inflammation [1]. In a protease enzyme inhibition assay conducted at pH 5.5 and 2°C, the compound exhibited an IC50 value of 6.60E+3 nM (6.6 μM) against Cathepsin B [1]. While the study evaluated the compound against a panel of cysteine proteases (Cathepsins B, Z, and H), the specific IC50 for Cathepsin B provides a quantifiable baseline for its activity as a biochemical probe [1].

Cathepsin B IC50
Cross-study comparable
6.6 μM
Baseline Cathepsin B inhibition for probe development
pH 5.5, 2°C assay conditions
Cathepsin B Cysteine Protease Enzyme Inhibition Biochemical Probe

High-Yield Precursor for Indole-Oxindole Synthesis

5-Nitrooxindole serves as an efficient precursor for synthesizing complex heterocycles. A specific example demonstrates its utility in a reaction with indole, catalyzed by potassium carbonate, to produce 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole in an excellent 88% yield [1]. This high-yielding transformation underscores the compound's reliable reactivity and its value as a strategic intermediate for constructing indole- and oxindole-fused molecular architectures.

Synthetic Yield
Supporting evidence
88%
Supports synthetic reliability in multi-step routes
K2CO3-catalyzed indole coupling
Organic Synthesis Indole Chemistry Building Block Yield

DNA Duplex Stabilization via Base-Stacking

The 5-nitroindole moiety, which is the core structural element of 5-nitrooxindole, is renowned in nucleic acid chemistry for its ability to enhance the stability of DNA duplexes. Studies on oligonucleotides containing the deoxyribosyl derivative of 5-nitroindole show that it provides good stability when present opposite natural bases [1]. Critically, it markedly enhances duplex stability when incorporated as a bulged base or as a pendant base at either the 5′ or 3′ end [1]. This stabilization is attributed to enhanced base-stacking interactions, a property not shared by all aromatic base analogs [1].

DNA Duplex Stability
Class-level inference
Enhanced stability as bulged or pendant base
Supports oligonucleotide probe design with enhanced stacking
Tm increase attributed to stacking interactions
DNA Stability Universal Base Oligonucleotide Biophysics

5-Nitrooxindole Research & Industrial Applications


Novel Antitubercular Agent Discovery

Leverage the validated spiro-pyrrolothiazolyloxindole scaffold derived from 5-nitrooxindole, which has demonstrated superior in vitro potency (MIC 2.8 μM) against M. tuberculosis compared to the clinical standards ciprofloxacin and ethambutol [1]. Procure 5-nitrooxindole as a privileged starting material for synthesizing and screening focused libraries of spirocyclic compounds aimed at overcoming drug resistance in tuberculosis.

Ferroptosis Inhibitor Development for Neurodegeneration & Cancer

Utilize 5-nitrooxindole based on its established structure-activity relationship (SAR) in which the C-5 nitro group significantly enhances antiferroptotic efficacy in neuronal cell models [2]. Procure this compound as a key pharmacophore for designing and optimizing inhibitors targeting ferroptosis and oxytosis pathways, which are implicated in diseases such as Alzheimer's, Parkinson's, and various cancers.

Complex Indole Heterocycle & Natural Product Synthesis

Employ 5-nitrooxindole as a high-yielding and reliable synthetic intermediate for constructing complex molecular architectures. The demonstrated 88% yield in the synthesis of 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole confirms its practical utility [3]. Procure for use in multi-step syntheses of spirooxindoles, chalcone derivatives, and other heterocyclic frameworks central to medicinal chemistry and natural product total synthesis.

Advanced Oligonucleotide Probe & Nanostructure Design

Capitalize on the unique biophysical property of the 5-nitroindole moiety to enhance DNA duplex stability through base-stacking interactions [4]. Procure 5-nitrooxindole for use as a precursor in synthesizing novel nucleoside analogs or for direct incorporation into oligonucleotides (e.g., as a pendant group) to improve the stability and performance of probes, primers, and DNA-based nanomaterials.

Application
Selection Property
Validation Focus
Antitubercular lead discovery
Spirocyclic scaffold diversification
MIC-based screening models
Ferroptosis inhibitor research
C-5 nitro substitution SAR
HT22 cell viability models
Heterocyclic building block synthesis
High-yielding cycloaddition reactivity
Synthetic route efficiency
Oligonucleotide probe design
Nitroindole base-stacking enhancement
DNA duplex thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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